molecular formula C13H7NO2 B1198640 Benz[g]isoquinoline-5,10-dione CAS No. 46492-08-4

Benz[g]isoquinoline-5,10-dione

Cat. No.: B1198640
CAS No.: 46492-08-4
M. Wt: 209.2 g/mol
InChI Key: ZLLVUAAESHIVAZ-UHFFFAOYSA-N
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Description

Benz[g]isoquinoline-5,10-dione is a heterocyclic compound with the molecular formula C₁₃H₇NO₂ and a molecular weight of 209.20 g/mol . . This compound is notable for its unique structure, which includes a fused ring system that combines benzene and isoquinoline units with two ketone functionalities. This compound has been isolated from natural sources and exhibits significant biological activities .

Mechanism of Action

Target of Action

Benz[g]isoquinoline-5,10-dione has been found to exhibit significant in vitro inhibitory activity against AIDS-related pathogens . This suggests that the compound’s primary targets could be the proteins or enzymes involved in the life cycle of these pathogens.

Result of Action

This compound exhibits significant in vitro inhibitory activity against AIDS-related pathogens . This suggests that the compound’s action results in the inhibition of these pathogens, potentially leading to a reduction in their numbers and a decrease in the severity of the diseases they cause.

Biochemical Analysis

Biochemical Properties

Benz[g]isoquinoline-5,10-dione plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to inhibit the activity of certain enzymes involved in cellular metabolism. For instance, it exhibits inhibitory activity against enzymes such as topoisomerases, which are essential for DNA replication and transcription . Additionally, this compound interacts with various proteins, including those involved in cell signaling pathways, thereby modulating their activity and influencing cellular processes .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Furthermore, it affects gene expression by altering the transcriptional activity of certain genes, thereby impacting cellular functions such as proliferation, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to DNA and interferes with the activity of topoisomerases, leading to the inhibition of DNA replication and transcription . Additionally, this compound can modulate the activity of various enzymes by binding to their active sites, thereby inhibiting their catalytic functions . These interactions result in alterations in gene expression, ultimately affecting cellular processes and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been shown to induce sustained changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can exert beneficial effects, such as inhibiting tumor growth and reducing microbial infections . At high doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels . The metabolic pathways of this compound play a crucial role in determining its pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Additionally, this compound can bind to plasma proteins, facilitating its distribution throughout the body and influencing its localization and accumulation in specific tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to accumulate in the nucleus, where it interacts with DNA and modulates gene expression . Additionally, this compound can localize to mitochondria, influencing mitochondrial function and cellular energy metabolism . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions: Benz[g]isoquinoline-5,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Properties

IUPAC Name

benzo[g]isoquinoline-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7NO2/c15-12-8-3-1-2-4-9(8)13(16)11-7-14-6-5-10(11)12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLVUAAESHIVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196854
Record name Benzo(g)isoquinoline-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46492-08-4
Record name Benzo(g)isoquinoline-5,10-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046492084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 46492-08-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338695
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Record name Benzo(g)isoquinoline-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benz[g]isoquinoline-5,10-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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